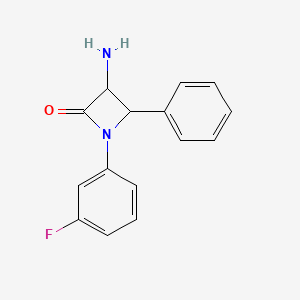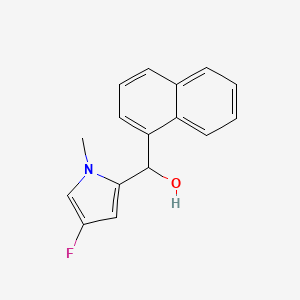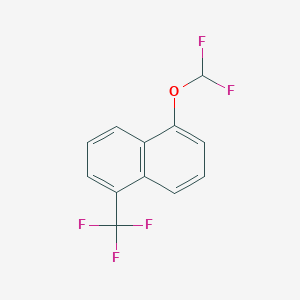
1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hidroxi-5-nitrofenil)-2-feniletanona es un compuesto orgánico con la fórmula molecular C14H11NO4. Se caracteriza por la presencia de un grupo hidroxilo y un grupo nitro en un anillo fenilo, que está unido a una porción de feniletanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(2-Hidroxi-5-nitrofenil)-2-feniletanona se puede sintetizar a través de varios métodos. Un enfoque común implica la nitración de 2-hidroxiacetofenona seguida de una reacción de acilación de Friedel-Crafts con cloruro de benzoílo. La reacción generalmente requiere un catalizador ácido fuerte como ácido sulfúrico o cloruro de aluminio para facilitar los procesos de nitración y acilación .
Métodos de producción industrial: En entornos industriales, la síntesis de 1-(2-Hidroxi-5-nitrofenil)-2-feniletanona puede implicar condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, catalizadores avanzados y técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2-Hidroxi-5-nitrofenil)-2-feniletanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrófila, como la halogenación o la sulfonación.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de fenilo halogenados o sulfonados.
Aplicaciones Científicas De Investigación
1-(2-Hidroxi-5-nitrofenil)-2-feniletanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o como sonda para estudiar los mecanismos enzimáticos.
Medicina: Se explora su potencial propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Hidroxi-5-nitrofenil)-2-feniletanona implica su interacción con objetivos moleculares específicos. Por ejemplo, el compuesto puede inhibir enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. El grupo nitro puede participar en reacciones redox, influyendo en las vías del estrés oxidativo celular. Además, el grupo hidroxilo puede formar enlaces de hidrógeno con macromoléculas biológicas, afectando su estructura y función .
Compuestos similares:
2-Hidroxi-5-nitrobenzaldehído: Comparte los grupos hidroxilo y nitro, pero difiere en el grupo funcional aldehído.
Ácido 2-Hidroxi-5-nitrofenilacético: Estructura similar con una porción de ácido acético en lugar del grupo feniletanona.
2-Hidroxi-5-nitrofenilmetanol: Contiene un grupo metanol en lugar del grupo feniletanona.
Singularidad: 1-(2-Hidroxi-5-nitrofenil)-2-feniletanona es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su porción de feniletanona proporciona sitios adicionales para la modificación química, lo que la convierte en un intermedio versátil en la síntesis orgánica .
Comparación Con Compuestos Similares
2-Hydroxy-5-nitrobenzaldehyde: Shares the hydroxy and nitro groups but differs in the aldehyde functional group.
2-Hydroxy-5-nitrophenylacetic acid: Similar structure with an acetic acid moiety instead of the phenylethanone group.
2-Hydroxy-5-nitrophenylmethanol: Contains a methanol group instead of the phenylethanone group.
Uniqueness: 1-(2-Hydroxy-5-nitrophenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylethanone moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11NO4/c16-13-7-6-11(15(18)19)9-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
Clave InChI |
VDHZXCWZEMXVCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)


